molecular formula C27H36ClN3O9 B12375800 Pomalidomide-amino-PEG4-C4-Cl

Pomalidomide-amino-PEG4-C4-Cl

Cat. No.: B12375800
M. Wt: 582.0 g/mol
InChI Key: DMPRYECVRPAIQX-UHFFFAOYSA-N
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Description

Pomalidomide-amino-PEG4-C4-Cl is a compound that serves as an E3 ligase ligand-linker conjugate. It contains a Pomalidomide-based cereblon ligand and a linker, making it useful in the synthesis of PROTACs (proteolysis-targeting chimeras) . This compound is significant in the field of targeted protein degradation, which is a promising approach in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-amino-PEG4-C4-Cl involves multiple steps. One common method includes the reaction of Pomalidomide with a PEG4 linker and a chlorinated carbon chain. The process typically involves the use of coupling agents and suitable solvents to facilitate the reaction .

Industrial Production Methods

For industrial production, continuous flow synthesis is often employed. This method allows for a more efficient and scalable production process. The continuous flow approach involves a series of reactions carried out in a flow reactor, which improves yield and purity while reducing production time .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-amino-PEG4-C4-Cl undergoes various chemical reactions, including:

    Substitution Reactions: The chlorinated carbon chain can undergo nucleophilic substitution reactions.

    Coupling Reactions: The compound can be coupled with other molecules to form larger conjugates.

Common Reagents and Conditions

    Coupling Agents: Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).

    Solvents: Suitable solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are often used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various PROTACs, which are used for targeted protein degradation .

Scientific Research Applications

Pomalidomide-amino-PEG4-C4-Cl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pomalidomide-amino-PEG4-C4-Cl involves its role as an E3 ligase ligand-linker conjugate. It binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway . The compound’s ability to target specific proteins for degradation makes it a valuable tool in drug discovery and therapeutic development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific design as a PROTAC component. Its ability to link a Pomalidomide-based cereblon ligand with a PEG4 linker and a chlorinated carbon chain allows for targeted protein degradation, which is not a feature of its parent compounds .

Properties

Molecular Formula

C27H36ClN3O9

Molecular Weight

582.0 g/mol

IUPAC Name

2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C27H36ClN3O9/c28-10-3-1-2-4-11-37-12-13-38-14-15-39-16-17-40-18-23(33)29-20-7-5-6-19-24(20)27(36)31(26(19)35)21-8-9-22(32)30-25(21)34/h5-7,21H,1-4,8-18H2,(H,29,33)(H,30,32,34)

InChI Key

DMPRYECVRPAIQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCCCCCCl

Origin of Product

United States

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